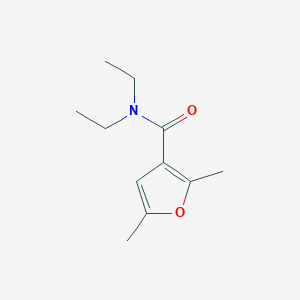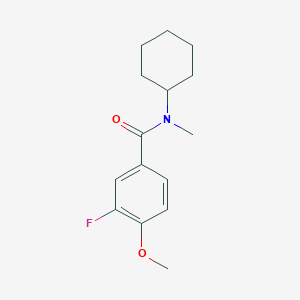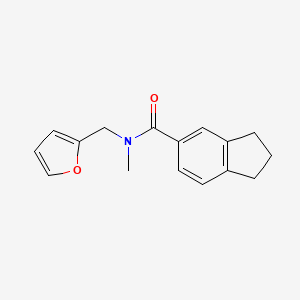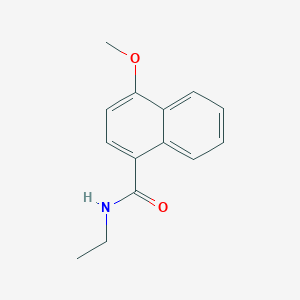
N-ethyl-4-methoxynaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-methoxynaphthalene-1-carboxamide, also known as 4-MeONaC, is a chemical compound that belongs to the family of naphthalene derivatives. It has been widely used in scientific research for its various applications, including its potential as a fluorescent probe for protein-ligand interactions and as a molecular tool for the study of membrane protein function. In
作用機序
The mechanism of action of N-ethyl-4-methoxynaphthalene-1-carboxamide is not fully understood, but it is believed to involve its interaction with specific amino acid residues in the target protein. The naphthalene moiety of N-ethyl-4-methoxynaphthalene-1-carboxamide is thought to insert into hydrophobic pockets in the protein, while the amide group interacts with polar residues. This binding interaction can result in changes in the protein conformation or activity, leading to the observed effects of N-ethyl-4-methoxynaphthalene-1-carboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-ethyl-4-methoxynaphthalene-1-carboxamide depend on the specific protein target and the concentration used. In general, N-ethyl-4-methoxynaphthalene-1-carboxamide has been shown to modulate protein activity and function, and can be used to study protein-ligand interactions. It has also been reported to have some cytotoxic effects on cancer cells, although the mechanism of action for this is not fully understood.
実験室実験の利点と制限
One of the main advantages of N-ethyl-4-methoxynaphthalene-1-carboxamide is its potential as a fluorescent probe for protein-ligand interactions. It has high binding affinity and specificity for certain proteins, making it a useful tool for studying protein function. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide has been shown to have some cytotoxic effects on cancer cells, which could be explored further for potential therapeutic applications.
One limitation of N-ethyl-4-methoxynaphthalene-1-carboxamide is its potential toxicity and cytotoxicity at high concentrations. Careful optimization of experimental conditions and concentration ranges is necessary to ensure accurate results and minimize potential side effects. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide may not be suitable for all protein targets, and alternative probes or methods may be necessary for certain studies.
将来の方向性
There are several future directions for the use of N-ethyl-4-methoxynaphthalene-1-carboxamide in scientific research. One potential application is in the study of membrane protein function, where its ability to modulate the activity of MscL could be explored further. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide could be used in the development of new fluorescent probes for protein-ligand interactions, with modifications to its chemical structure to optimize binding affinity and specificity. Finally, the cytotoxic effects of N-ethyl-4-methoxynaphthalene-1-carboxamide on cancer cells could be further investigated for potential therapeutic applications.
合成法
The synthesis of N-ethyl-4-methoxynaphthalene-1-carboxamide involves the reaction of 4-methoxynaphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethylamine to form the final product, N-ethyl-4-methoxynaphthalene-1-carboxamide. The synthesis method has been reported in various studies, and the purity and yield of the final product can be optimized through different reaction conditions.
科学的研究の応用
N-ethyl-4-methoxynaphthalene-1-carboxamide has been widely used in scientific research due to its potential as a fluorescent probe for protein-ligand interactions. It has been shown to bind to various proteins, including human serum albumin, and can be used to study the binding affinity and kinetics of these interactions. Additionally, N-ethyl-4-methoxynaphthalene-1-carboxamide has been used as a molecular tool for the study of membrane protein function. It has been shown to bind to the bacterial membrane protein MscL and modulate its activity, providing insights into the mechanism of action of this protein.
特性
IUPAC Name |
N-ethyl-4-methoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-14(16)12-8-9-13(17-2)11-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWVKQYCGQRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxynaphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




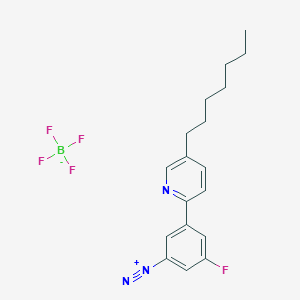
![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)
![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)

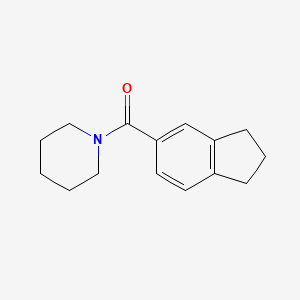
![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)
